2-(Difluoromethoxy)-3-methoxybenzoic acid
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Overview
Description
2-(Difluoromethoxy)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzene ring
Mechanism of Action
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been reported to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells .
Mode of Action
Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The related compound dgm appears to influence the tgf-β1/smad pathway, which plays a crucial role in fibrosis .
Result of Action
Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methoxybenzoic acid typically involves the introduction of difluoromethoxy and methoxy groups onto a benzoic acid scaffold. One common method involves the O-alkylation of 3-hydroxybenzoic acid with difluoromethyl ether, followed by methylation of the hydroxyl group to form the methoxy group. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene ring.
Scientific Research Applications
2-(Difluoromethoxy)-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(Difluoromethoxy)-3-methoxybenzoic acid can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound also contains a difluoromethoxy group but has a cyclopropylmethoxy group instead of a methoxy group.
4-Difluoromethoxy-3-hydroxybenzoic acid: This compound has a hydroxyl group instead of a methoxy group.
Trifluoromethyl-substituted benzoic acids: These compounds contain a trifluoromethyl group instead of a difluoromethoxy group.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-6-4-2-3-5(8(12)13)7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSBERKHOFDDQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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